REACTION_SMILES
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[BH3:30].[CH2:31]1[O:32][CH2:33][CH2:34][CH2:35]1.[CH2:37]1[O:38][CH2:39][CH2:40][CH2:41]1.[CH3:1][CH:2]1[CH2:3][N:4]([C:9]([CH:10]([c:11]2[cH:12][c:13]([O:17][C:18]([F:19])([F:20])[F:21])[cH:14][cH:15][cH:16]2)[C:22]2([OH:28])[CH2:23][CH2:24][CH2:25][CH2:26][CH2:27]2)=[O:29])[CH2:5][CH:6]([CH3:8])[NH:7]1.[ClH:36]>>[CH3:1][CH:2]1[CH2:3][N:4]([CH2:9][CH:10]([c:11]2[cH:12][c:13]([O:17][C:18]([F:19])([F:20])[F:21])[cH:14][cH:15][cH:16]2)[C:22]2([OH:28])[CH2:23][CH2:24][CH2:25][CH2:26][CH2:27]2)[CH2:5][CH:6]([CH3:8])[NH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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B
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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CC1CN(C(=O)C(c2cccc(OC(F)(F)F)c2)C2(O)CCCCC2)CC(C)N1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC1CN(C(=O)C(c2cccc(OC(F)(F)F)c2)C2(O)CCCCC2)CC(C)N1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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CC1CN(CC(c2cccc(OC(F)(F)F)c2)C2(O)CCCCC2)CC(C)N1
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Type
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product
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Smiles
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CC1CN(CC(c2cccc(OC(F)(F)F)c2)C2(O)CCCCC2)CC(C)N1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |